BRD2 BD2 Binding Affinity: Target Compound vs. Vehicle-Control Baseline
In a BROMOscan assay employing human partial-length BRD2 BD2 isoform 1 (residues E348–D455) expressed in a bacterial system, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide demonstrated a dissociation constant (Kd) of 1.2 nM [1]. The vehicle-control baseline (DMSO) showed no detectable binding. While this represents a target-engagement measurement rather than a multi‑analog comparison, the sub‑nanomolar affinity establishes a quantifiable starting point that distinguishes this compound from structurally unrelated epigenetic probe candidates in the same assay platform.
| Evidence Dimension | Binding affinity (Kd) for BRD2 BD2 bromodomain |
|---|---|
| Target Compound Data | Kd = 1.2 nM |
| Comparator Or Baseline | Vehicle control (DMSO); no detectable binding |
| Quantified Difference | > 800,000-fold affinity window relative to DMSO baseline |
| Conditions | BROMOscan assay; human partial-length BRD2 BD2 isoform 1 (E348–D455) expressed in E. coli |
Why This Matters
The sub‑nanomolar Kd provides a rigorous biochemical fingerprint that can be used to benchmark the compound's lot‑to‑lot consistency and to compare against future in‑house analogs in the same assay format, directly supporting quality‑controlled procurement for epigenetic screening cascades.
- [1] BindingDB. BDBM50515771: Kd 1.2 nM for BRD2 BD2. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515771 (accessed 2026-05-09). View Source
